(4-Nitro-phenyl)-acetaldehyde
Overview
Description
"(4-Nitro-phenyl)-acetaldehyde" is a complex organic compound that plays a significant role in various chemical reactions and synthesis processes. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds related to "(4-Nitro-phenyl)-acetaldehyde" involves various chemical reactions. One approach is the organocatalytic asymmetric Michael addition of aldehydes to β-nitroacrolein dimethyl acetal, leading to the formation of highly functionalized enantioenriched compounds containing two differentiated formyl groups along with a nitro moiety (Reyes et al., 2006).
Molecular Structure Analysis
The molecular structure and conformational behaviors of related molecules have been examined using density functional theory (DFT) methods. Studies such as those on 4-nitro-isonitrosoacetophenone (ninapH) provide insight into the structural properties, showing significant charge transfer within the molecule and highlighting its conformational stability (Kucuk et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been explored in various studies. For instance, the organocatalytic kinetic resolution of activated nitroallylic acetates with aldehydes via conjugate addition-elimination showcases the compound's involvement in complex chemical transformations, leading to products with excellent enantioselectivities (Reddy & Chen, 2011).
Physical Properties Analysis
Research on related molecules, like the characterization of acetals/ketals under various mass spectrometric conditions, helps in understanding the physical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives. These studies provide valuable information on molecular weights and structural characteristics essential for further application and synthesis processes (Bhaskar et al., 2006).
Chemical Properties Analysis
The chemical stability and reaction capabilities of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been demonstrated in various studies. For example, the use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes indicates the compound's versatile chemical properties and stability under different conditions (Blanc & Bochet, 2003).
Scientific Research Applications
Synthesis and Structural Analysis :
- (4-Nitro-phenyl)-oxo-acetaldehyde oxime, a type of oxime with oxime and α-carbonyl groups, has been synthesized and structurally analyzed using density functional theory (DFT) and spectroscopic methods. This study also explored its nonlinear optical (NLO) properties, cytotoxic effects, and molecular docking with DNA and protein structures (Kucuk, Kaya, & Kaya, 2017).
Biocatalysis and Chemical Reactions :
- A whole cell system using Escherichia coli expressing 4-oxalocrotonate tautomerase has been developed for the asymmetric Michael addition of acetaldehyde to β-nitrostyrenes. This study demonstrated excellent enantioselectivity and product yields in biotransformation processes (Narancic, Radivojević, Jovanovic, Francuski, Bigovic, Maslak, Savić, Vasiljević, O’Connor, & Nikodinović-Runić, 2013).
Organocatalysis and Synthesis :
- The organocatalytic asymmetric Michael addition of aldehydes to beta-nitroacroleine dimethyl acetal was studied, revealing high stereoselectivities and yields in the formation of functionally enriched compounds (Reyes, Vicario, Badía, & Carrillo, 2006).
- The synthesis and analysis of a new imine oxime, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH), were reported. This work included structural, spectroscopic, and quantum chemical studies, highlighting its potential in nonlinear optical applications (Kaya, Yilmaz, & Buyukgungor, 2016).
Chemical Synthesis Methods :
- A synthetic approach to prepare (2-Acetoxy)allyl nitro compounds involving (4-Nitro-phenyl)-acetaldehyde as an intermediate was reported. This process includes a four-step procedure, highlighting the versatility of this compound in synthetic chemistry (Gabrielli, Mariotti, Chiurchiù, Ballini, Petrini, & Palmieri, 2018).
Spectroscopic Studies and Sensor Development :
- 9-anthracene aldehyde-(4-nitro)phenyl hydrazone was synthesized and studied for its potential as a colorimetric sensor with high selectivity for fluoride ions. This research highlights the application of (4-Nitro-phenyl)-acetaldehyde derivatives in developing sensitive detection methods (Che, 2014).
properties
IUPAC Name |
2-(4-nitrophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLKCBBPVHYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471616 | |
Record name | (4-Nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-phenyl)-acetaldehyde | |
CAS RN |
1460-05-5 | |
Record name | (4-Nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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